REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[NH2:8][CH2:9][CH:10]([NH:16]C(=O)OCC1C=CC=CC=1)[CH2:11][C:12]([F:15])([F:14])[F:13].[ClH:27].C(OCC)C>CO.[Pd]>[ClH:27].[ClH:27].[F:13][C:12]([F:15])([F:14])[CH2:11][CH:10]([NH2:16])[CH2:9][NH2:8] |f:0.1,6.7.8|
|
Name
|
rac-benzyl (1-amino-4,4,4-trifluorobutan-2-yl)carbamate trifluoroacetate
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.NCC(CC(F)(F)F)NC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.66 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
35 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at RT
|
Type
|
CUSTOM
|
Details
|
atmospheric pressure overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a Millipore®
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.FC(CC(CN)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |